![molecular formula C22H23N3O6 B13126317 2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B13126317.png)
2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amines in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid typically involves the following steps:
Fmoc Protection: The initial step involves the protection of the amine group with the Fmoc group. This is achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amine is then coupled with an appropriate carboxylic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the Fmoc group under basic conditions, typically using piperidine in dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the Fmoc-protected intermediates.
Purification: Purification of the intermediates using techniques such as crystallization or chromatography.
Final Assembly: Coupling and deprotection steps are carried out in large reactors, followed by purification of the final product.
化学反应分析
Types of Reactions
2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid undergoes several types of chemical reactions:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.
Deprotection Reactions: The Fmoc group can be removed under basic conditions.
Common Reagents and Conditions
Fmoc Protection: Fluorenylmethoxycarbonyl chloride, triethylamine.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Piperidine in dimethylformamide (DMF).
Major Products
Fmoc-Protected Amines: Intermediate products in peptide synthesis.
Peptide Chains: Longer peptides formed by coupling reactions.
Deprotected Amines: Final products after removal of the Fmoc group.
科学研究应用
2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
作用机制
The mechanism of action of 2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. The compound is then incorporated into the growing peptide chain through coupling reactions. The Fmoc group is subsequently removed to expose the amine group for further reactions.
相似化合物的比较
Similar Compounds
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-Gly-Gly-OH: A tripeptide with Fmoc protection.
Uniqueness
2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid is unique due to its specific structure, which allows it to be used as a versatile building block in peptide synthesis. Its Fmoc protection provides stability during the synthesis process, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C22H23N3O6 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC 名称 |
2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C22H23N3O6/c26-19(24-11-20(27)25-12-21(28)29)9-10-23-22(30)31-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,30)(H,24,26)(H,25,27)(H,28,29) |
InChI 键 |
LKQJNURHZWWPKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)NCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


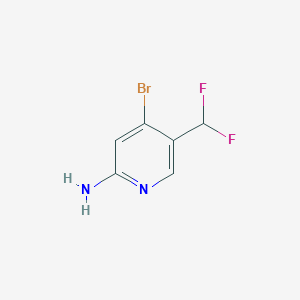

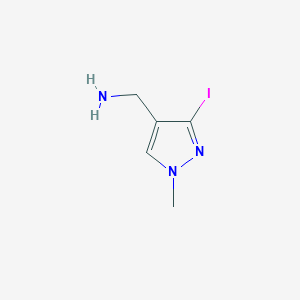
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl hexadecanoate](/img/structure/B13126275.png)
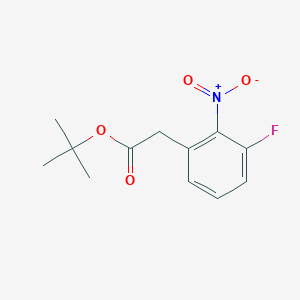

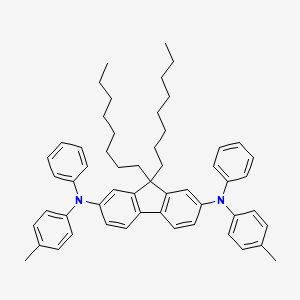
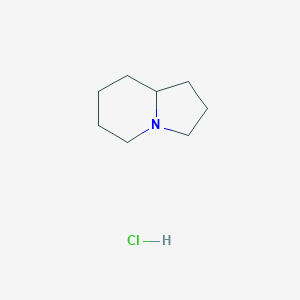
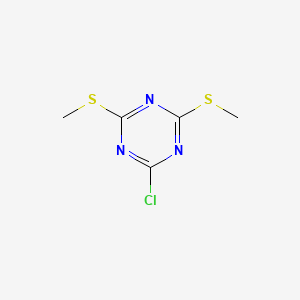

![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one](/img/structure/B13126311.png)
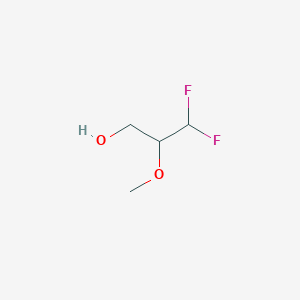
![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)

